molecular formula C18H23N5O2 B5463691 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one

Cat. No.: B5463691
M. Wt: 341.4 g/mol
InChI Key: WFBMKUWCEJLGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one, also known as BTD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTD is a diazepan derivative that has shown promising results in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one is not fully understood. However, it is believed that this compound acts on the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. This compound is thought to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. This compound has also been shown to affect the levels of various neurotransmitters in the brain, including GABA, glutamate, and serotonin.

Advantages and Limitations for Lab Experiments

4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has several advantages for lab experiments. It is relatively easy to synthesize and has good yields. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its effects and mechanisms of action are not fully understood. In addition, this compound is not widely available, which can limit its use in research.

Future Directions

There are several future directions for research on 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one. One area of research is the development of this compound analogs with improved efficacy and selectivity. Another area of research is the study of the long-term effects of this compound on the brain and body. Finally, this compound could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. While there is still much to be learned about this compound, it has the potential to be a valuable tool in scientific research and the treatment of neurological disorders.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one involves the reaction of 2-amino-5-benzyl-1,3-thiazole with an ethyl diazoacetate in the presence of a copper catalyst to form an intermediate compound. The intermediate compound is then reacted with 1H-1,2,4-triazole-1-acetic acid to form this compound. This synthesis method has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has been extensively studied for its potential applications in various scientific fields. In the field of neuroscience, this compound has been shown to have anxiolytic and sedative effects in animal models. This compound has also been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. In addition, this compound has been studied for its potential use in the treatment of depression and anxiety disorders.

Properties

IUPAC Name

4-benzyl-3-ethyl-1-[2-(1,2,4-triazol-1-yl)acetyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-16-11-21(18(25)12-22-14-19-13-20-22)9-8-17(24)23(16)10-15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMKUWCEJLGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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